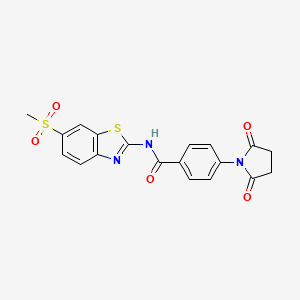

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S2/c1-29(26,27)13-6-7-14-15(10-13)28-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXBLLBCNMLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331860 | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329905-27-3 | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

Coupling with Benzamide: The benzothiazole derivative is then coupled with a benzamide precursor through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization reactions, typically using reagents like phosgene or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Considerations

- Critical Substituents : In MPPB, the 2,5-dimethylpyrrole moiety was identified as essential for enhancing antibody production. The target compound’s dioxopyrrolidin may serve a similar role but with altered electronic properties .

- Benzothiazol Optimization : The 6-methylsulfonyl group in the target compound could improve target engagement compared to simpler benzothiazol derivatives, as sulfonyl groups often enhance affinity in kinase inhibitors .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methylsulfonyl and dioxopyrrolidin groups in the target compound may improve aqueous solubility compared to MPPB’s hydrophobic dimethylpyrrole .

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₈H₁₃N₄O₃S

- Molecular Weight : 365.43 g/mol

- CAS Number : 6271-26-7

Research indicates that compounds containing the 2,5-dioxopyrrolidin moiety exhibit various biological activities, including:

- Anticonvulsant Activity : Some derivatives have shown efficacy in seizure models, suggesting potential applications in treating epilepsy.

- Antinociceptive Properties : Certain compounds have demonstrated pain-relieving effects through multiple mechanisms, including sodium/calcium channel inhibition and TRPV1 receptor antagonism .

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various pyrrolidine derivatives, including those similar to the target compound. The results indicated significant protective effects in mouse models (ED50 values):

Antinociceptive Activity

The same study highlighted that certain analogs showed potent antinociceptive activity in formalin-induced pain models, reinforcing their therapeutic potential .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of benzamide derivatives featuring the dioxopyrrolidin moiety. The evaluation included:

- Biological Screening : Compounds were tested against various pathogens and in animal models.

- Results : Several compounds exhibited better efficacy than established drugs like valproic acid and ethosuximide in seizure models .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the benzamide structure significantly influenced biological activity. For instance:

- Compounds lacking substituents on the benzene ring demonstrated superior activity against specific fungal strains compared to those with para-substituted anilines .

Data Tables

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires systematic screening of reaction parameters (e.g., solvent, catalyst, temperature) using statistical design of experiments (DoE) . For example:

- Factorial designs can identify critical parameters affecting yield and purity .

- Response surface methodology (RSM) refines optimal conditions, as demonstrated in CHO cell culture optimization for recombinant proteins, where temperature and pH were iteratively adjusted .

- Parallel synthesis (e.g., varying aryl substituents in benzothiazole analogs) paired with HPLC yield tracking provides rapid feedback .

Basic: Which characterization techniques are essential to confirm the structural integrity of this compound?

Answer:

A multi-modal validation strategy is critical:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity (e.g., distinguishing methylsulfonyl vs. sulfonic acid groups) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight, especially given the compound’s heterocyclic complexity.

- Elemental analysis for empirical formula validation, with <0.5% deviation from theoretical values .

- FT-IR to track functional groups (e.g., dioxopyrrolidinyl C=O stretches at ~1700 cm⁻¹) .

Basic: How can computational methods accelerate reaction design for derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) combined with cheminformatics enable:

- Reaction path prediction : Identifying low-energy intermediates for key steps like benzamide coupling .

- Transition state analysis : Modeling steric effects from bulky substituents (e.g., methylsulfonyl groups) to avoid side reactions .

- Molecular docking : Preliminary screening of derivatives for bioactivity, as shown in studies of thiazole-triazole analogs binding to enzyme active sites .

Advanced: How should researchers resolve contradictions in yield and purity data during scale-up?

Answer:

Discrepancies often arise from kinetic vs. thermodynamic control during scale-up. Mitigation strategies include:

- In situ monitoring (e.g., PAT tools like ReactIR) to detect intermediates and adjust reaction times .

- Robustness testing : Vary parameters ±10% from optimal conditions to identify sensitive steps (e.g., exothermic pyrrolidinone ring formation) .

- Statistical contradiction analysis : Use ANOVA to isolate variables causing purity drops (e.g., trace moisture in solvent) .

Advanced: What role can AI-driven platforms play in enhancing synthesis efficiency?

Answer:

AI integration enables:

- Autonomous optimization : Machine learning models trained on historical reaction data predict optimal catalysts or solvents, reducing trial-and-error .

- Real-time failure detection : Neural networks analyze spectral data to flag impurities early, as seen in COMSOL-based reactor simulations .

- Feedback loops : Experimental outcomes refine computational parameters iteratively, a method validated in ICReDD’s reaction design workflows .

Advanced: What mechanistic insights are critical for modifying the compound’s benzothiazole core?

Answer:

Focus on electronic and steric effects:

- Electrophilic substitution patterns : Electron-withdrawing methylsulfonyl groups direct reactions to specific positions; computational Fukui indices can predict reactivity .

- Cross-coupling compatibility : Suzuki-Miyaura reactions require Pd catalysts tolerant to sulfur-containing heterocycles. Precedents from thiazole-amide analogs suggest Buchwald-Hartwig conditions as viable .

- Stability under basic conditions : Test for benzothiazole ring hydrolysis by tracking pH-dependent degradation via LC-MS .

Advanced: How to assess the compound’s stability under varying storage and reaction conditions?

Answer:

Adopt accelerated stability studies:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C suggests thermal robustness) .

- Forced degradation : Expose to UV light, humidity, and oxidants (e.g., H₂O₂) to identify degradation pathways .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from high-temperature stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.